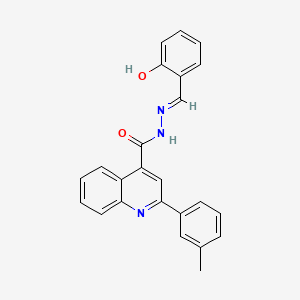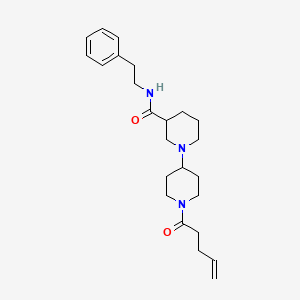![molecular formula C14H20ClN3O2S B5963956 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as ECDPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. ECDPTA belongs to the class of hydrazinecarbothioamides and has been shown to exhibit a range of biochemical and physiological effects in various experimental settings.
Mechanism of Action
The exact mechanism of action of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and inflammation. 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and has been implicated in cancer and other diseases.
Biochemical and Physiological Effects
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects in various experimental settings. In addition to its anti-cancer, neuroprotective, and anti-inflammatory effects, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has also been shown to have anti-bacterial and anti-viral effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is its broad range of potential applications in various scientific research areas. Another advantage is its relatively low toxicity compared to other chemical compounds. However, one limitation of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
Future research on 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide could focus on further elucidating its mechanism of action and exploring its potential applications in other scientific research areas, such as cardiovascular disease and metabolic disorders. Additionally, research could focus on developing more effective methods for synthesizing 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide and improving its solubility in aqueous solutions.
Synthesis Methods
The synthesis of 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl chloroacetate to form 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide.
Scientific Research Applications
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. In neurobiology, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, 2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2S/c1-5-16-14(21)18-17-13(19)10(4)20-11-6-8(2)12(15)9(3)7-11/h6-7,10H,5H2,1-4H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYIRWZZYKIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5963908.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)
![4-[(4-methyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5963919.png)

![1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)
amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)

![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)

![[1-(2-thienylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5963978.png)